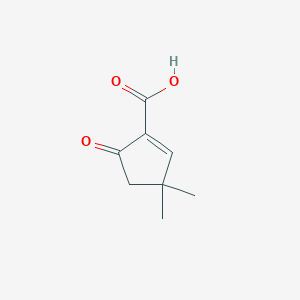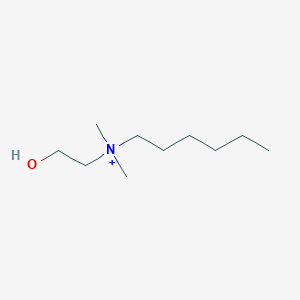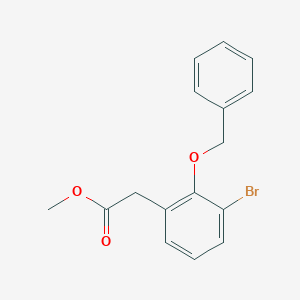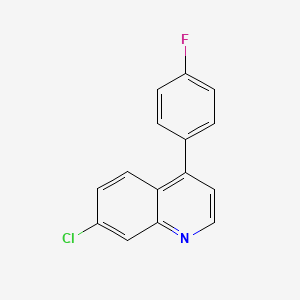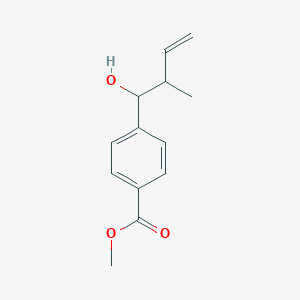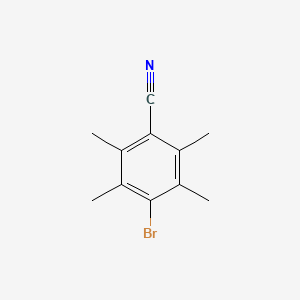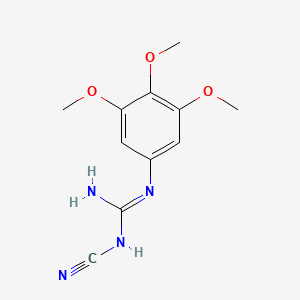
Guanidine, N-cyano-N'-(3,4,5-trimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, N-cyano-N’-(3,4,5-trimethoxyphenyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a guanidine group, a cyano group, and a trimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N-cyano-N’-(3,4,5-trimethoxyphenyl)- typically involves the reaction of 3,4,5-trimethoxyaniline with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently reacts with guanidine to yield the final product. The reaction conditions often include a solvent like ethanol and a temperature range of 50-70°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, N-cyano-N’-(3,4,5-trimethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the trimethoxyphenyl group.
Reduction: Reduced forms of the cyano group, potentially forming amines.
Substitution: Substituted guanidine derivatives.
Applications De Recherche Scientifique
Guanidine, N-cyano-N’-(3,4,5-trimethoxyphenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of Guanidine, N-cyano-N’-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,4,5-trimethoxyphenyl)guanidine
- 2-Cyanoguanidine
- N,N’-Disubstituted guanidines
Uniqueness
Guanidine, N-cyano-N’-(3,4,5-trimethoxyphenyl)- is unique due to the presence of both a cyano group and a trimethoxyphenyl group, which confer distinct chemical reactivity and biological activity compared to other guanidine derivatives.
Propriétés
Numéro CAS |
454646-56-1 |
|---|---|
Formule moléculaire |
C11H14N4O3 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
1-cyano-2-(3,4,5-trimethoxyphenyl)guanidine |
InChI |
InChI=1S/C11H14N4O3/c1-16-8-4-7(15-11(13)14-6-12)5-9(17-2)10(8)18-3/h4-5H,1-3H3,(H3,13,14,15) |
Clé InChI |
NKBPVKSWVCRMFG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)N=C(N)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


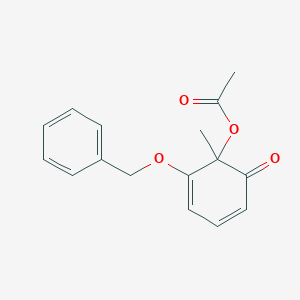
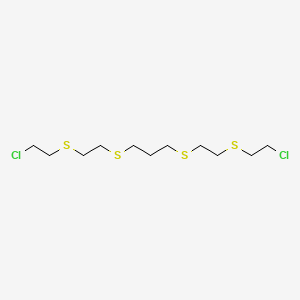
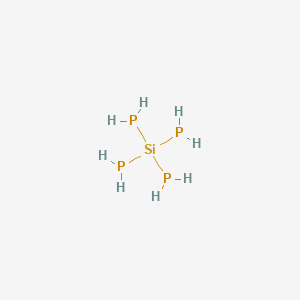
![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide](/img/structure/B14252815.png)
![Ethanol, 2,2'-[[2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]ethyl]imino]bis-](/img/structure/B14252823.png)
